molecular formula C14H8ClNO3 B12548996 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- CAS No. 848087-41-2

2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-

Katalognummer: B12548996
CAS-Nummer: 848087-41-2
Molekulargewicht: 273.67 g/mol
InChI-Schlüssel: XMYCUJKJGDXQHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is an organic compound that belongs to the class of benzoxazolones This compound is characterized by the presence of a benzoxazolone core structure with a 2-chlorobenzoyl substituent at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- typically involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2(3H)-benzoxazolone under specific conditions to yield the desired compound. The reaction conditions often include the use of a catalyst such as pyridine and a solvent like dichloromethane .

Industrial Production Methods: On an industrial scale, the production of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- follows similar synthetic routes but with optimizations for higher yield and cost-effectiveness. The process involves large-scale reactions with controlled temperatures and pressures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazolone oxides, while substitution reactions can produce various substituted benzoxazolones .

Wissenschaftliche Forschungsanwendungen

2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

    2(3H)-Benzoxazolone: The parent compound without the chlorobenzoyl substituent.

    5-(2-Bromobenzoyl)-2(3H)-Benzoxazolone: A similar compound with a bromine atom instead of chlorine.

    5-(2-Methylbenzoyl)-2(3H)-Benzoxazolone: A derivative with a methyl group.

Comparison: 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Eigenschaften

CAS-Nummer

848087-41-2

Molekularformel

C14H8ClNO3

Molekulargewicht

273.67 g/mol

IUPAC-Name

5-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13(17)8-5-6-12-11(7-8)16-14(18)19-12/h1-7H,(H,16,18)

InChI-Schlüssel

XMYCUJKJGDXQHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC(=O)N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.